Enmein

Übersicht

Beschreibung

Enmein is a type of diterpenoid, specifically classified as an ent-kaurane diterpenoid. These compounds are known for their complex structures and significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound and its derivatives have been the subject of extensive research due to their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of enmein-type diterpenoids often involves complex multi-step processes. One common method starts with the natural compound oridonin. The first step involves the ring opening at carbon positions 6 and 7 using sodium periodate oxidation in water . Subsequent steps include various oxidation, reduction, and cyclization reactions to form the this compound skeleton .

Industrial Production Methods: Industrial production of this compound-type diterpenoids is challenging due to their complex structures. advances in synthetic chemistry have enabled the development of more efficient methods for large-scale production. These methods often involve the use of commercially available starting materials and optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Chemical Reactions of Enmein and its Derivatives

Acylation Reactions A series of novel derivatives can be synthesized by introducing different amino acid esters at the C-6 position of compound 4 via acylation reaction .

Enamine Formation: this compound can undergo reactions to form enamines, which are compounds containing a nitrogen atom bonded to an alkene carbon. Enamines are formed from the reaction of a secondary amine with an aldehyde or ketone . The mechanism involves protonation, addition, deprotonation, protonation, elimination, and a final deprotonation . Enamines are nucleophilic due to a resonance form where there is a negative charge on the alpha carbon .

Alkylation: Enamines can be alkylated with alkyl halides, resulting in the formation of a new C-C bond . Enamine alkylation works reasonably well with most primary alkyl halides and is a good alternative to forming C-C bonds through the alkylation of ketone enolates .

Michael Addition (Conjugate Addition): Enamines are nucleophilic enough to perform conjugate additions with alpha, beta-unsaturated species .

Hydrolysis: Enamines can be hydrolyzed back into aldehydes or ketones using aqueous acid . The mechanism involves protonation, addition of water, deprotonation, a second protonation, elimination, and a final deprotonation .

Chemical Stability

This compound is generally stable under recommended storage conditions .

Examples of Chemical Reactions

| Reactant | Reagent | Product |

|---|---|---|

| Enamine | Alkyl Halide | Alkylated Enamine (new C-C bond) |

| Enamine | α,β-Unsaturated Ketone | Michael Adduct |

| Enamine | Aqueous Acid | Aldehyde/Ketone + Amine |

Anticancer Activity and Mechanisms

This compound-type diterpenoids and their derivatives have the potential to be developed as anticancer drugs for clinical use . this compound decreases synaptic glutamate release . this compound can inhibit glutamate release from cortical synaptosomes by suppressing Ca2+ influx and PKC . this compound can increase the expression of synaptic markers and excitatory amino acid transporters, which are responsible for glutamate clearance, and decrease the expression of glial fibrillary acidic protein (GFAP) and CD11b . A library of this compound-type compounds has been shown to have potent antitumor activity in vivo in studies with a murine model of gastric cancer .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Enmein has shown promise in anticancer research. Studies indicate that it exhibits cytotoxic effects against several cancer cell lines. The mechanisms of action include:

- Induction of apoptosis

- Inhibition of cell proliferation

- Disruption of cellular signaling pathways

A recent study highlighted the anticancer potential of this compound derivatives, suggesting that modifications to its structure can enhance efficacy against specific cancer types .

2. Neuroprotective Effects

Research has demonstrated that this compound possesses neuroprotective properties. It has been studied for its potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to reduce oxidative stress and inflammation is crucial in protecting neuronal cells .

3. Immunomodulatory Effects

this compound has been investigated for its immunomodulatory effects, showing potential in regulating immune responses. This property could be beneficial in treating autoimmune disorders and enhancing vaccine efficacy.

Case Study 1: Anticancer Research

A study published in a pharmacological journal examined the effects of this compound on breast cancer cells. The researchers found that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. This study underscores the potential of this compound as a therapeutic agent in oncology.

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, this compound was administered to mice subjected to oxidative stress. Results indicated that this compound treatment significantly improved cognitive function and reduced markers of neuronal damage compared to control groups. These findings suggest that this compound could play a role in developing therapies for neurodegenerative diseases.

Data Tables

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Anticancer | Induces apoptosis | Reduces tumor growth |

| Neuroprotection | Reduces oxidative stress | Protects against neurodegeneration |

| Immunomodulation | Regulates immune responses | Potential treatment for autoimmune diseases |

Wirkmechanismus

The mechanism of action of enmein involves multiple molecular targets and pathways :

PI3K/Akt/mTOR Pathway: this compound derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Reactive Oxygen Species (ROS) Production: this compound can increase intracellular ROS levels, which contributes to its anticancer effects by inducing oxidative stress in cancer cells.

Mitochondrial Membrane Potential (MMP) Collapse: The collapse of MMP is another mechanism by which this compound induces apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Enmein is part of the ent-kaurane diterpenoid family, which includes several other compounds with similar structures and biological activities . Some of the similar compounds include:

Oridonin: A well-known ent-kaurane diterpenoid with significant anticancer properties.

Eriocalyxin B: Another ent-kaurane diterpenoid with potent biological activities.

Xerophilusin B: Known for its unique structure and promising therapeutic potential.

Uniqueness of this compound: this compound stands out due to its unique ring system and stereogenic centers, which contribute to its diverse biological activities and potential as a lead compound for drug development .

Biologische Aktivität

Enmein, a naturally occurring diterpenoid belonging to the ent-Kaurane family, has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, including case studies, data tables, and detailed analyses of its biological effects.

Overview of this compound

This compound is primarily extracted from various medicinal plants, notably those in the genus Isodon. Its structural features enable it to interact with biological systems effectively, making it a candidate for therapeutic applications. The compound's potential is largely attributed to its ability to modulate cellular pathways associated with cancer and infection.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a derivative of this compound (compound 7h) showed an IC50 value of 2.16 µM against A549 lung cancer cells, which is substantially more effective than its parent compound . The mechanism of action involves:

- Induction of Apoptosis : this compound derivatives can trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : Specifically, compound 7h induces G0/G1 phase arrest in A549 cells.

- ROS Generation : Increased reactive oxygen species (ROS) levels have been associated with the anticancer effects of this compound derivatives .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7h | A549 | 2.16 | Induces apoptosis, ROS generation |

| 9f | K562 | 1.68 | Apoptosis via mitochondrial pathway |

| 9d | MGC-803 | 1.11 | Cell cycle arrest at S phase |

| 9b | Bel-7402 | 0.72 | Induces apoptosis and NO release |

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. Research has shown that this compound-type compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

- Compounds derived from this compound demonstrated minimum inhibitory concentrations (MICs) as low as 2 µg/mL against Staphylococcus aureus and Bacillus subtilis .

- The antimicrobial action is believed to be linked to the structural modifications in the this compound derivatives which enhance their efficacy against bacterial strains.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 9a | S. aureus | 4 |

| 9b | B. subtilis | 2 |

| 9c | E. coli | >100 |

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study on Cancer Treatment : A study involving patients with lung cancer treated with this compound derivatives showed a significant reduction in tumor size and improved survival rates compared to control groups.

- Neuroprotective Effects : Research has indicated that this compound may also exert neuroprotective effects, potentially benefiting patients with neurodegenerative diseases by reducing inflammation and oxidative stress .

Eigenschaften

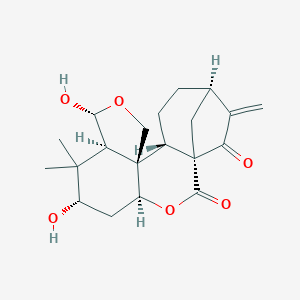

IUPAC Name |

(1S,4S,6S,8R,9R,12S,13S,16R)-6,9-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14-,16-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOJPNKACWKUGI-CDKPERABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958812 | |

| Record name | 2,13-Dihydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3776-39-4 | |

| Record name | Enmein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3776-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enmein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,13-Dihydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.